molecular formula C16H23NO5 B6353579 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate CAS No. 255849-24-2

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

Cat. No. B6353579
CAS RN: 255849-24-2
M. Wt: 309.36 g/mol
InChI Key: PXCYFXRTDQJMRL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-piperazine is a chemical compound with the molecular formula C9H18N2O2 . It is also known by other names such as 1-boc-piperazine, tert-butyl 1-piperazinecarboxylate, and 1-(tert-Butoxycarbonyl)piperazine .


Molecular Structure Analysis

The molecular structure of N-Boc-piperazine is represented by the formula C9H18N2O2 .


Physical And Chemical Properties Analysis

N-Boc-piperazine has a melting point of 47-49oC . Its molecular weight is 186.26 .

Scientific Research Applications

  • Synthesis of Biotin Intermediates : This compound is a key intermediate in the natural product Biotin, which plays a crucial role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Neuroexcitant Analogues : It's used in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, which are important for understanding neurotransmitter functions (Pajouhesh et al., 2000).

  • Study of Molecular and Crystal Structures : Its derivatives, like (R)-tert-butyl-2-[(tert-butoxycarbonyl)amino]-3-(tritylsulfanyl)propanoate, are used to study molecular conformations and intermolecular bonding, providing insights into molecular interactions (Kozioł et al., 2001).

  • Synthesis of Peptide Inhibitors : It serves as an intermediate in synthesizing peptides, such as α,α-Difluoro-beta-aminodeoxystatine-containing peptides, which are inhibitors of enzymes like renin, important in understanding enzymatic processes and drug development (Thaisrivongs et al., 1987).

  • Preparation of Enantiomerically Pure Amino Acid Derivatives : This compound is used in the synthesis of enantiomerically pure amino acid derivatives, crucial for pharmaceutical and biotechnological applications (Swaroop et al., 2014).

  • Development of Bioorganometallic Compounds : It's involved in the synthesis of organometallic compounds, like those containing (η6-arene)Cr(CO)3, which are explored for potential medicinal applications (Patra et al., 2012).

  • Production of Methyl Propanoate : It's utilized in catalytic processes for the production of methyl propanoate, an important chemical in various industrial applications (Clegg et al., 1999).

Safety and Hazards

The risk phrases for N-Boc-piperazine are R36/37/38 . The safety phrase is S26 .

properties

IUPAC Name

methyl (2R)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCYFXRTDQJMRL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

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